S-1-Cbz-3-Boc-aminopyrrolidine

Overview

Description

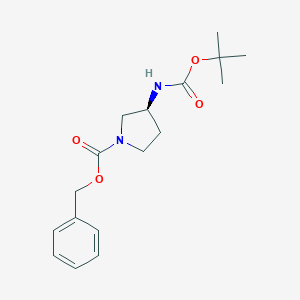

S-1-Cbz-3-Boc-aminopyrrolidine is a chiral pyrrolidine derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 3-amino position. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where selective deprotection strategies are essential. Its stereochemical specificity (S-configuration) enhances its utility in asymmetric synthesis.

Preparation Methods

Stepwise Synthetic Routes

The synthesis of S-1-Cbz-3-Boc-aminopyrrolidine follows a sequential protection strategy to ensure regio- and stereochemical fidelity. The process begins with a chiral pyrrolidine scaffold, typically (S)-pyrrolidin-3-amine, and involves two key protection steps: Boc protection at the 3-amino group followed by Cbz protection at the 1-amino position.

Boc Protection of the 3-Amino Group

The 3-amino group is first protected using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. A catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) facilitates the reaction at 0–5°C to minimize racemization . The Boc group is chosen for its stability under basic conditions and ease of removal via acidolysis.

Reaction Conditions :

-

Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), DCM (solvent)

-

Temperature : 0–5°C

-

Time : 4–6 hours

The intermediate, (S)-3-Boc-aminopyrrolidine, is isolated via aqueous workup (10% citric acid and saturated NaHCO₃) followed by column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Cbz Protection of the 1-Amino Group

The secondary amine at the 1-position is subsequently protected using benzyl chloroformate (Cbz-Cl). The reaction is conducted in a biphasic system with sodium bicarbonate (NaHCO₃) to scavenge HCl generated during the reaction.

Reaction Conditions :

-

Reagents : Cbz-Cl (1.5 equiv), NaHCO₃ (3.0 equiv), DCM/H₂O (1:1)

-

Temperature : Room temperature (20–25°C)

-

Time : 2–3 hours

The final product is purified via recrystallization from ethanol/water (7:3) to achieve >99% enantiomeric excess (ee), as confirmed by chiral HPLC .

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency and stereochemical outcomes:

| Parameter | Boc Protection | Cbz Protection |

|---|---|---|

| Solvent | Dichloromethane | Dichloromethane/Water |

| Base | None (DMAP as catalyst) | Sodium bicarbonate |

| Temperature | 0–5°C | 20–25°C |

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield | 85–90% | 80–85% |

Polar aprotic solvents like DMF were avoided during Boc protection to prevent premature deprotection, while the biphasic system in Cbz protection ensured efficient HCl neutralization .

Stereochemical Integrity

Racemization is mitigated by:

-

Low-Temperature Control : Maintaining temperatures below 5°C during Boc protection.

-

Short Reaction Times : Limiting Cbz protection to 3 hours.

-

Chiral Monitoring : Periodic analysis via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness while maintaining high enantiopurity. Key adaptations include:

Continuous Flow Reactors

Boc protection is conducted in continuous flow systems to enhance heat dissipation and reduce racemization risks. Residence times of 10–15 minutes at 5°C achieve 88% yield with >99% ee .

Purification Techniques

-

Liquid-Liquid Extraction : Automated separators replace manual aqueous workups.

-

Simulated Moving Bed (SMB) Chromatography : Used for large-scale purification, reducing solvent consumption by 40% compared to traditional column chromatography .

Analytical Characterization

Structural Confirmation

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) :

Purity Assessment

Chemical Reactions Analysis

Types of Reactions: S-1-Cbz-3-Boc-aminopyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to remove the protecting groups, yielding the free amine.

Substitution: The compound can participate in substitution reactions, where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the protecting groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction typically results in the free amine .

Scientific Research Applications

Pharmaceutical Development

S-1-Cbz-3-Boc-aminopyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceuticals:

- Neurological Disorders : The compound is utilized in developing drugs targeting neurological conditions, enhancing the efficacy of treatments through its role in complex molecular structures .

Case Study: Anti-Diabetic Agents

Research has demonstrated that derivatives of aminopyrrolidine can be synthesized to create DPP-4 inhibitors, which are essential in managing type 2 diabetes. The use of this compound as a precursor facilitates the efficient synthesis of these bioactive compounds .

Peptide Synthesis

This compound is extensively used in peptide coupling reactions, which are fundamental in constructing complex peptides necessary for drug discovery:

- Efficiency Enhancement : this compound improves the yield and purity of synthesized peptides, making it a preferred choice in pharmaceutical research .

This compound acts as a chiral auxiliary in asymmetric synthesis:

- Enantiomer Production : It aids in producing specific enantiomers that are often more therapeutically effective. This application is crucial for developing drugs with high selectivity and minimal side effects .

Research in Neuroscience

The compound is employed in neuroscience research to explore neurotransmitter mechanisms:

- Mechanism Studies : By utilizing this compound, researchers can better understand brain function and develop new treatments for mental health disorders .

Material Science

In material science, this compound contributes to advancements in drug delivery systems and biocompatible polymers:

Mechanism of Action

The mechanism of action of S-1-Cbz-3-Boc-aminopyrrolidine involves its interaction with specific molecular targets. The compound’s protected amine groups allow it to bind selectively to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application, but generally, the compound acts by inhibiting or activating target proteins, thereby influencing biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with S-1-Cbz-3-Boc-aminopyrrolidine:

*Estimated based on substituent analysis.

Functional Group and Stereochemical Differences

- Protective Groups: this compound combines acid-labile Boc and hydrogenolysis-sensitive Cbz groups, enabling orthogonal deprotection. In contrast, (S)-1-Cbz-3-Aminopyrrolidine hydrochloride lacks Boc protection, making it more reactive but less stable under basic conditions . (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine introduces a Boc-protected aminomethyl side chain at position 3, allowing further functionalization .

- Stereochemistry: The R-configured analogs (e.g., (R)-1-Boc-3-(aminomethyl)pyrrolidine) exhibit distinct biological activities compared to their S-counterparts, as seen in patent applications targeting enzyme inhibitors .

Hazard Profiles and Handling

- (S)-1-Cbz-3-Aminopyrrolidine hydrochloride poses acute hazards (oral toxicity, skin/eye irritation) due to its hydrochloride salt and unprotected amino group .

- (R)-1-Boc-3-(aminomethyl)pyrrolidine requires environmental precautions (H400: aquatic toxicity) .

- This compound’s hazards are likely milder due to its stabilized amino group but remain undocumented in the evidence.

Research Findings and Patent Insights

- Synthetic Utility: The Boc and Cbz groups in this compound enable its use in peptide coupling and heterocyclic chemistry, as demonstrated in analogs like (S)-1-Cbz-3-carboxymethoxypyrrolidine for carboxylate conjugation .

- Biological Relevance: The (S)-1-Boc-3-(Aminomethyl)pyrrolidine derivative is critical in synthesizing protease inhibitors, with its configuration influencing binding affinity to target enzymes .

- Environmental Considerations: The R-configured Boc-aminomethyl analog’s aquatic toxicity (H400) underscores the need for responsible disposal in industrial settings .

Biological Activity

S-1-Cbz-3-Boc-aminopyrrolidine is a chiral compound widely utilized in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two protective groups: the carbobenzoxy (Cbz) group at position 1 and the tert-butyloxycarbonyl (Boc) group at position 3. This configuration allows for selective modifications and contributes to its stability and versatility in chemical reactions.

- Molecular Formula : C12H17N2O3

- Molecular Weight : 225.27 g/mol

- CAS Number : 122536-74-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The protected amine functionalities allow for selective deprotection under mild conditions, facilitating the study of specific biological pathways.

Interaction with Biological Targets

The compound is known to modulate enzyme-substrate interactions and protein-ligand binding, which can influence several biochemical pathways related to neurotransmission, signal transduction, and metabolic processes. Its mechanism involves:

- Inhibition or Activation : Depending on the target protein, this compound can either inhibit or activate enzymatic activity.

- Selective Binding : The presence of the Cbz and Boc groups enhances its binding affinity for specific targets, making it a valuable tool in pharmacological research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the realm of medicinal chemistry:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.

- Neuroprotective Effects : The compound has been explored for its potential neuroprotective properties, which could be beneficial in treating neurological disorders.

- Anticancer Activity : Preliminary studies suggest that certain derivatives may possess anticancer properties, warranting further investigation.

Applications in Drug Development

This compound serves as an essential building block in the synthesis of biologically active compounds. Its applications include:

- Peptide Synthesis : The compound is used as a precursor for synthesizing peptide analogs and peptidomimetics with therapeutic potential. The selective removal of the Boc group allows for chain elongation with other amino acids.

| Step | Description |

|---|---|

| 1 | Coupling reaction with other amino acids after Boc deprotection |

| 2 | Formation of peptide chains through sequential coupling |

| 3 | Final deprotection to yield active peptides |

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various research contexts:

- Antibiotic Development : A study focused on the interaction of aminopyrrolidine derivatives with bacterial proteins identified promising candidates that inhibit cell division by targeting the Fts-Z protein in Bacillus subtilis .

- Neuroprotective Research : Investigations into its neuroprotective effects have shown potential benefits in models of neurodegeneration, suggesting applications in treating conditions like Alzheimer's disease .

- Synthesis of Chiral Ligands : The compound has been employed as a chiral ligand in asymmetric catalysis, demonstrating its ability to enhance enantioselectivity in reactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing S-1-Cbz-3-Boc-aminopyrrolidine with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves sequential protection of the pyrrolidine scaffold. The Boc group is introduced first at the 3-amino position under anhydrous conditions (e.g., Boc₂O, DMAP, DCM), followed by Cbz protection at the 1-amino site using benzyl chloroformate and a base like NaHCO₃ . Enantiomeric purity is ensured by using chiral starting materials (e.g., (S)-pyrrolidine derivatives) and monitoring reactions via chiral HPLC or polarimetry. Critical parameters include reaction temperature (<0°C for Boc protection to minimize racemization) and stoichiometric control of reagents .

Q. How can I characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : Confirm stereochemistry via coupling constants (e.g., in pyrrolidine ring protons) and Boc/Cbz carbonyl signals (~155-165 ppm in NMR) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁N₂O₄ at ~305.15 m/z) .

- X-ray Crystallography (if crystalline): Resolve absolute configuration using diffraction data, as demonstrated in pyrrolidine-spirooxindole analogs .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as the compound may cause irritation .

- Work in a fume hood due to volatile reagents (e.g., DCM) used in synthesis.

- Dispose of waste via halogenated solvent containers and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound during multi-step synthesis?

- Methodological Answer : Common issues include:

- Incomplete Protection : Boc groups may hydrolyze under acidic conditions if deprotection steps are not carefully timed. Use TFA in DCM (1:10 v/v) for controlled deprotection .

- Racemization : Elevated temperatures during coupling (e.g., EDCI/HOBt-mediated reactions) can lead to loss of stereochemistry. Optimize reaction time (<2 hrs) and use low-dielectric solvents (e.g., THF) .

- Byproduct Formation : Monitor for N-carbamate rearrangements via TLC (Rf ~0.5 in EtOAc/hexane) and purify via flash chromatography (SiO₂, gradient elution) .

Q. What analytical techniques resolve discrepancies in reported physicochemical data for this compound (e.g., melting point variations)?

- Methodological Answer :

- DSC/TGA : Differentiate polymorphs or hydrate forms contributing to melting point variations (e.g., endothermic peaks at 120–130°C vs. 140–150°C) .

- IR Spectroscopy : Identify hydrogen-bonding patterns (e.g., NH stretches at ~3350 cm⁻¹) that may indicate crystalline vs. amorphous states .

- Cross-Validate Literature : Use SciFinder to compare data from peer-reviewed journals (e.g., J. Org. Chem.) vs. supplier catalogs, prioritizing primary sources .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodological Answer :

- DFT Calculations : Predict steric/electronic effects of substituents on pyrrolidine ring conformation (e.g., puckering angles affecting binding to enzymes) .

- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen-bond interactions with Boc/Cbz groups .

- MD Simulations : Assess stability of derivatives in physiological conditions (e.g., solvation free energy in water/octanol systems) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reagent equivalents, stirring rate) and identify critical quality attributes .

- Scale-Up Protocols : Maintain consistent cooling rates (e.g., jacketed reactors for exothermic steps) and use static mixers to ensure homogeneity .

Q. Data Interpretation and Contradictions

Q. How should researchers address conflicting reports on the stability of this compound under basic conditions?

- Methodological Answer :

- Replicate Experiments : Test stability in NaOH/MeOH (0.1–1.0 M) at 25–50°C, monitoring degradation via LC-MS.

- Mechanistic Studies : Identify decomposition products (e.g., tert-butylamine from Boc cleavage) and propose pathways using isotopic labeling (-Boc) .

- Literature Review : Prioritize studies with detailed kinetic data (e.g., Arrhenius plots) over anecdotal observations .

Properties

IUPAC Name |

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUTXNUDLVCTI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561639 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-74-7 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.